N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide is a chemical compound with a molecular formula of C15H16ClN2O2. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a chloro group, and a propoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an appropriate acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include the use of C1-C3 alkanols as solvents and the presence of an acid acceptor to facilitate the reaction. The product is then purified by crystallization from a non-polar solvent or by conducting the reaction in a mixture of polar and non-polar solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can result in a wide range of substituted benzamides.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent and its ability to modulate certain biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide include:
- N-(3-Amino-4-chlorophenyl)methanesulfonamide
- (3-Amino-4-chloro-phenyl)-methanol
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propoxybenzamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-12-6-7-14(17)15(18)10-12/h3-7,9-10H,2,8,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXLMRZZFPNKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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